N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core fused with a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-amino-1-methylpyrazole with benzophenone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the pyrazolo[3,4-d]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, leading to the downregulation of kinase-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidine: Similar structure but different substitution pattern.
Pyrido[3,4-d]pyrimidine: Contains a pyridine ring instead of a pyrazole ring.
Pyrimido[4,5-d]pyrimidine: Different fusion pattern of the pyrimidine rings.
Uniqueness
N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials with specialized functions .
Properties
Molecular Formula |
C19H17N5 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-benzhydryl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H17N5/c1-24-19-16(12-22-24)18(20-13-21-19)23-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,17H,1H3,(H,20,21,23) |
InChI Key |
XPGJHASTVUWZOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.